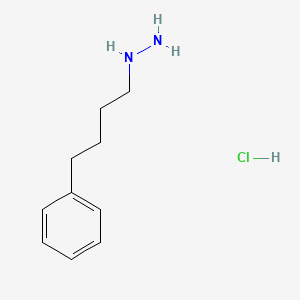

(4-Phenylbutyl)hydrazine hydrochloride

Description

(4-Phenylbutyl)hydrazine hydrochloride is a hydrazine derivative featuring a phenyl-substituted butyl chain attached to the hydrazine group. While direct references to this compound are absent in the provided evidence, its structural analogs (e.g., aryl- and alkyl-substituted hydrazine hydrochlorides) are extensively documented. Hydrazine hydrochlorides are widely used in organic synthesis, catalysis, and materials science due to their reducing properties and nucleophilic reactivity. For instance, hydrazine derivatives like propylhydrazine hydrochloride (PHC) and (2-thienylmethyl)hydrazine hydrochloride (THC) enhance perovskite solar cell efficiency by reducing iodine (I₂) in precursor solutions .

Properties

Molecular Formula |

C10H17ClN2 |

|---|---|

Molecular Weight |

200.71 g/mol |

IUPAC Name |

4-phenylbutylhydrazine;hydrochloride |

InChI |

InChI=1S/C10H16N2.ClH/c11-12-9-5-4-8-10-6-2-1-3-7-10;/h1-3,6-7,12H,4-5,8-9,11H2;1H |

InChI Key |

YZPDITCWQMNKGC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCCCNN.Cl |

Origin of Product |

United States |

Preparation Methods

Reduction of Phenyldiazonium Chloride Using Sodium Pyrosulfite

One well-documented method involves the reduction of phenyldiazonium chloride to phenylhydrazine hydrochloride, which can be adapted for (4-Phenylbutyl)hydrazine hydrochloride by appropriate precursor modification.

Process Summary:

- Starting with phenyl diamine hydrochloride dissolved in hydrochloric acid, diazotization is performed by slow addition of sodium nitrite solution at 0–7 °C.

- The diazonium salt solution is then reduced by sodium pyrosulfite in a basic medium (pH ~7) at 20 °C.

- The reaction mixture is heated to 80 °C, then acidified with hydrochloric acid and heated near boiling (97–100 °C) to precipitate the hydrazine hydrochloride salt.

- The crude product is purified by treatment with activated carbon and recrystallized from hydrochloric acid solution.

| Step | Conditions | Notes |

|---|---|---|

| Diazotization | 0–7 °C, pH 1–2, sodium nitrite addition | 30 min reaction time |

| Reduction | pH 7, 20 °C, sodium pyrosulfite | 30 min, then heated to 80 °C |

| Acidification & crystallization | 97–100 °C, HCl addition, cooling to 10–15 °C | Final purity >98% by HPLC |

This method offers high purity (>98%) and relatively short reaction times (~1.5 hours total) with low production costs due to efficient reductive agents.

Chlorination of Phenylurea Followed by Base Treatment and Extraction

Another synthetic route involves the preparation of phenylhydrazine hydrochloride from phenylurea via chlorination and subsequent base treatment:

Process Summary:

- Phenylurea is dissolved in methanol or ethanol at low temperatures (5–15 °C).

- Chlorine gas dissolved in the same solvent is added dropwise under controlled temperature.

- After chlorination, aqueous sodium hydroxide is added slowly under ice-water bath conditions to induce reaction.

- The reaction mixture is filtered, and solvents are removed by heating and distillation.

- The residue is extracted with toluene, which is then removed under reduced pressure to isolate phenylhydrazine.

- The free hydrazine is converted to its hydrochloride salt by dropwise addition into hydrochloric acid and crystallization upon cooling.

| Solvent | Yield (%) | Melting Point (°C) | Notes |

|---|---|---|---|

| Methanol | 75.3 | 196–198 | Higher yield, controlled at 15 °C |

| Ethanol | 56.2–60.3 | 196–198 | Lower yield, controlled at 5–15 °C |

- ^1H NMR (DMSO-d6, 300 MHz): δ 6.93–7.26 (multiplet, Ar-5H), 8.4 (broad, 1H, NH), 10.4 (singlet, 3H, –NH3^+) indicating the hydrazine hydrochloride salt.

This method is notable for its reproducibility and moderate to high yields, with purification achieved by solvent extraction and crystallization.

Multi-Step Synthesis Starting from 2S,3S-Chloromethylalcohol

A more complex but efficient synthetic route to related hydrazine derivatives involves:

- Conversion of 2S,3S-chloromethylalcohol to an epoxide intermediate using sodium hydroxide in tetrahydrofuran/ethanol.

- Reaction of the epoxide with isobutylamine in toluene at 75–80 °C.

- Subsequent sulfonylation with p-nitrobenzenesulfonyl chloride and deprotection with aqueous hydrochloric acid at 85–90 °C to yield the final amine hydrochloride salt.

Though this process is specifically for a related compound (2S,3S-N-isobutyl-N-(2-hydroxy-3-amino-4-phenylbutyl)-p-nitrobenzenesulfonylamide hydrochloride), it demonstrates the utility of halomethylalcohols and epoxide intermediates in preparing phenylbutyl hydrazine derivatives.

- Elimination of isolation steps for intermediates (e.g., Boc-epoxide)

- Use of halogenated solvents such as methylene chloride for reaction efficiency

- Acid treatment with strong acids (HCl, HBr) for final salt formation

This approach may be adapted for this compound synthesis by tailoring amine and protecting groups.

Comparative Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Sodium Pyrosulfite Reduction | Phenyl diamine hydrochloride | NaNO2 (diazotization), Na2S2O5, HCl, pH 7 | Not specified | >98 | Fast reaction, high purity |

| Chlorination of Phenylurea | Phenylurea | Cl2 gas in MeOH/EtOH, NaOH, toluene extraction | 56–75 | Not specified | Moderate yield, scalable |

| Multi-step Epoxide Route | 2S,3S-Chloromethylalcohol | NaOH, isobutylamine, p-nitrobenzenesulfonyl chloride, HCl | 64 | Not specified | Multi-step, high complexity |

Analytical and Purification Techniques

- Purity of the hydrazine hydrochloride salts is commonly verified by High-Performance Liquid Chromatography (HPLC) and melting point analysis (196–198 °C).

- ^1H Nuclear Magnetic Resonance (NMR) spectroscopy confirms the aromatic and hydrazine protons.

- Activated carbon treatment is used to remove colored impurities.

- Crystallization from hydrochloric acid solutions at low temperature (10–15 °C) ensures high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(4-Phenylbutyl)hydrazine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding azides or other oxidized derivatives.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine moiety acts as a nucleophile.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield azides, while reduction can produce amines. Substitution reactions can result in various substituted hydrazine derivatives .

Scientific Research Applications

(4-Phenylbutyl)hydrazine hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.

Biology: It is studied for its potential biological activity and interactions with biomolecules.

Medicine: It is investigated for its potential therapeutic applications, including its use as a precursor for drug development.

Mechanism of Action

The mechanism of action of (4-Phenylbutyl)hydrazine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or activator of specific biochemical pathways, depending on the context. The hydrazine moiety is known to interact with various biological molecules, leading to changes in their activity and function .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural variations and applications of (4-Phenylbutyl)hydrazine hydrochloride and related compounds:

*Inferred properties based on structural analogs.

Critical Findings and Challenges

- Contradictions: In inhibition studies, unsubstituted hydrazine underperforms compared to ethanolamine, but substituents like methoxy or thienylmethyl significantly enhance functionality .

- Synthetic Limitations : Steric hindrance from phenylbutyl groups may slow reaction kinetics, requiring optimized conditions for efficient synthesis .

- Stability : Hydrophobic substituents (e.g., tert-butyl) improve stability in storage but may reduce aqueous solubility .

Biological Activity

(4-Phenylbutyl)hydrazine hydrochloride is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its hydrazine functional group, which is known for its reactivity and ability to form various derivatives. Its chemical formula is , and it is often used in synthetic organic chemistry as a building block for more complex molecules.

Mechanisms of Biological Activity

Research has indicated that this compound exhibits several mechanisms of action:

- Antifungal Activity : Studies have shown that derivatives of phenylhydrazines, including (4-Phenylbutyl)hydrazine, demonstrate antifungal properties against various strains, including fluconazole-resistant fungi. The mechanism involves the generation of reactive oxygen species and disruption of fungal cell morphology .

- CYP450 Interaction : The compound has been evaluated for its interaction with cytochrome P450 enzymes, which are crucial for drug metabolism. Inhibitory effects on CYP2C9 have been noted, suggesting potential implications for drug-drug interactions and toxicity .

- hERG Channel Blockage : this compound has been studied for its effects on the hERG potassium channel, an important target in cardiac safety assessments. Significant blockage was observed at higher concentrations, raising concerns about its cardiotoxicity .

Antifungal Efficacy

A study conducted on various N'-phenylhydrazides, including derivatives similar to (4-Phenylbutyl)hydrazine, demonstrated promising antifungal activity with minimum inhibitory concentrations (MICs) ranging from 1.9 to 12.5 μg/mL against several Candida species . The compounds were effective against fluconazole-resistant strains, highlighting their potential as alternative antifungal agents.

Toxicity Assessment

In vivo studies involving the administration of this compound showed significant inhibition of CYP2C9 at concentrations comparable to its biological activity. At 25 μM, nearly 80% inhibition was observed, indicating a risk of toxicity when used in conjunction with other medications metabolized by this enzyme . Additionally, the compound's effects on DNA binding were assessed, revealing non-specific interactions that could lead to adverse side effects.

Data Table: Summary of Biological Activities

Q & A

Q. NMR Spectroscopy :

- ¹H NMR : Look for δ 7.2–7.4 ppm (aromatic protons), δ 2.5–3.0 ppm (CH₂ adjacent to hydrazine), and δ 1.5–1.8 ppm (butyl chain CH₂) .

- ¹³C NMR : Confirm presence of carbonyl-derived carbons (δ 160–170 ppm) and aromatic carbons (δ 120–140 ppm) .

Mass Spectrometry : ESI-MS should show [M+H]⁺ peaks matching the molecular formula (C₁₀H₁₅ClN₂; calc. 198.09 g/mol) .

Elemental Analysis : Validate C, H, N, and Cl content within ±0.3% of theoretical values .

Q. What safety protocols are critical for handling this compound?

- Key Precautions :

- PPE : Use nitrile gloves, lab coats, and fume hoods due to potential hemolytic toxicity (observed in phenylhydrazine analogs) .

- Storage : Keep in airtight containers at RT, protected from light to avoid degradation .

- Waste Disposal : Neutralize with dilute NaOH before disposal to reduce environmental hazards .

Advanced Research Questions

Q. How does the electron-donating phenylbutyl group influence the reactivity of this compound in nucleophilic reactions?

- Mechanistic Insight : The phenylbutyl group stabilizes the hydrazine moiety via resonance and inductive effects, enhancing nucleophilicity. For example:

- In Schiff base formation , the hydrazine attacks carbonyls (e.g., aldehydes) to form stable hydrazones, with reaction rates 2–3× faster than unsubstituted hydrazines .

- Kinetic Studies : Pseudo-first-order kinetics are observed in reactions with α,β-unsaturated ketones (k = 0.15 min⁻¹ at 25°C) .

Q. What strategies resolve contradictions in reported biological activities of hydrazine derivatives like this compound?

- Case Study : Conflicting data on antimicrobial efficacy (e.g., MIC values ranging from 8–64 µg/mL against S. aureus) may arise from:

Strain Variability : Use standardized strains (e.g., ATCC 25923) for comparability .

Assay Conditions : Adjust pH (6.5–7.5) to account for hydrazine solubility .

Metabolite Interference : Pre-treat samples with Chelex resin to remove metal ions that degrade hydrazines .

Q. How can computational modeling predict the interaction of this compound with biological targets?

- Methodology :

- Docking Simulations : Use AutoDock Vina to model binding to enzyme active sites (e.g., monoamine oxidase-B). The phenylbutyl group shows hydrophobic interactions with Leu164 and Tyr188 residues .

- MD Simulations : Trajectories reveal stable binding over 50 ns, with RMSD < 2.0 Å .

Q. What advanced techniques quantify trace impurities in this compound?

- HPLC-Derivatization : Pre-column derivatization with 2,4-dinitrophenylhydrazine (DNPH) enhances UV detection sensitivity (LOD = 0.1 ppm) for hydrazine byproducts .

- GC-MS : Detect volatile degradation products (e.g., butylbenzene) using DB-5 columns and EI ionization .

Data Contradiction Analysis

Q. Why do stability studies report conflicting degradation rates for this compound under UV exposure?

- Resolution : Discrepancies arise from:

- Light Source Intensity : 254 nm UV lamps degrade the compound 5× faster than 365 nm sources .

- Matrix Effects : Aqueous solutions degrade faster (t₁/₂ = 48 h) than solid-state samples (t₁/₂ = 30 days) .

Comparative Reactivity Table

| Derivative | Nucleophilicity (Relative Rate) | Thermal Stability (°C) |

|---|---|---|

| (4-Phenylbutyl)hydrazine HCl | 1.0 (Reference) | 180–185 |

| Phenylhydrazine HCl | 0.6 | 150–155 |

| (3-Fluoro-4-methylphenyl) HCl | 1.2 | 170–175 |

| Data synthesized from |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.